molecular formula C9H7ClN2O B2550043 5-Methyl-1H-indazole-3-carbonyl chloride CAS No. 1260913-42-5

5-Methyl-1H-indazole-3-carbonyl chloride

Cat. No.: B2550043
CAS No.: 1260913-42-5
M. Wt: 194.62
InChI Key: ABIMJZVKZBBRLW-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-3-carbonyl chloride is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is intended for research and forensic applications .


Synthesis Analysis

The synthesis of substituted imidazoles, such as this compound, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis focus on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular formula of this compound is C9H7ClN2O . Its molecular weight is 194.62 . The SMILES string representation of its structure is Cn1nc(C(Cl)=O)c2ccccc12 .


Physical and Chemical Properties Analysis

This compound is a solid . It is considered hazardous and reacts violently with water . Contact with water liberates toxic gas .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

As a precursor in the synthesis of various synthetic cannabinoids, 5-Methyl-1H-indazole-3-carbonyl chloride has potential applications in research and forensic investigations . The future directions of this compound could be influenced by advances in the synthesis of substituted imidazoles .

Properties

IUPAC Name

5-methyl-1H-indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIMJZVKZBBRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C2C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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